methyl 2-[({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate
Overview
Description
Methyl 2-[({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C20H20Cl2N2O5S and its molecular weight is 471.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.0469983 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cyclization Processes and Chemical Reactions
- Research conducted by Ukrainets et al. (2014) demonstrated that certain methyl benzoate derivatives cyclize in the presence of bases, leading to exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's utility in synthesizing complex organic structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Synthesis of Heterocycles
- The study by Back, Parvez, and Zhai (2003) highlighted the use of amino alcohols derived from alpha-amino acids in conjugate additions to vinyl sulfones, leading to the formation of substituted pyrrolidines. This process involves stereospecific rearrangements, demonstrating the compound's role in the synthesis of heterocyclic compounds (Back, Parvez, & Zhai, 2003).
Solvent Influence on Chemical Processes
- A study by Bänziger, Klein, and Rihs (2002) on the sulfoxide thermolysis of specific methyl benzoate derivatives revealed how solvent choice affects the regioselectivity of the elimination process, shedding light on the influence of environmental factors on chemical reactions (Bänziger, Klein, & Rihs, 2002).
Antimicrobial Applications
- Vinaya et al. (2009) synthesized and evaluated 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives for their antimicrobial properties against pathogens affecting Lycopersicon esculentum (tomato plants), indicating potential agricultural applications (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).
Properties
IUPAC Name |
methyl 2-[[1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O5S/c1-29-20(26)15-4-2-3-5-17(15)23-19(25)13-8-10-24(11-9-13)30(27,28)18-12-14(21)6-7-16(18)22/h2-7,12-13H,8-11H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLSIMSQBUIZMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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